3,4-dimethoxy-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Description
Properties
CAS No. |
152431-29-3 |
|---|---|
Molecular Formula |
C22H24N4O5 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H24N4O5/c1-29-18-8-7-15(13-19(18)30-2)21(27)24-23-20-16-5-3-4-6-17(16)26(22(20)28)14-25-9-11-31-12-10-25/h3-8,13,28H,9-12,14H2,1-2H3 |
InChI Key |
STKLNLKJCSYKAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial activity .
Comparison with Similar Compounds
Key Observations:
Trimethoxy substitution in 5t significantly enhances cytotoxicity, suggesting methoxy groups at positions 3, 4, and 5 synergize for anticancer activity .
Indole Modifications: The morpholin-4-ylmethyl group in the target compound is unique among the analogs. Morpholine’s electron-rich oxygen may facilitate hydrogen bonding with targets, similar to the role of amino groups in compound 2 . Nitro groups at the indole’s 5-position (e.g., compounds 2, 2b) correlate with CDK2 inhibition and improved binding affinity .
Activity Trends :
- Anticancer Activity : Trimethoxy derivative 5t exhibits broad-spectrum cytotoxicity, while nitro-substituted compounds (e.g., 2, 2b) target CDK2 .
- Anti-inflammatory Activity : Hydroxy-substituted analogs (VIIc, VIId) show efficacy, with electron-withdrawing groups enhancing potency .
ADMET and Physicochemical Properties
- Solubility : Nitro-substituted derivatives (e.g., 2, 2b) exhibit moderate solubility in polar solvents like DMSO, whereas methoxy-rich compounds (e.g., target compound, 5t) may require formulation optimization due to higher lipophilicity .
- Metabolic Stability : Morpholine-containing compounds are generally resistant to oxidative metabolism, suggesting improved half-life compared to analogs with unprotected amines or hydroxy groups .
Biological Activity
3,4-Dimethoxy-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an indole moiety, which is known for its diverse biological activities. The specific configuration and substituents contribute to its unique pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of indole, including the compound , exhibit significant antimicrobial properties. In a study involving various indole derivatives, compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting high efficacy compared to standard antibiotics like ampicillin .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.008 | 0.015 |
The compound's activity was particularly pronounced against Enterobacter cloacae, which exhibited the lowest MIC value of 0.004 mg/mL . This suggests that modifications to the indole structure can enhance antimicrobial potency.
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. In vitro studies have shown that compounds similar to 3,4-dimethoxy-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .
Case Study:
In a study involving human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM. This effect was attributed to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production .
Other Biological Activities
Beyond antimicrobial and anticancer effects, indole derivatives have shown promise in several other therapeutic areas:
- Anti-inflammatory Effects: Compounds have been reported to inhibit pro-inflammatory cytokines.
- Antidiabetic Activity: Some derivatives have demonstrated the ability to modulate glucose metabolism.
Structure–Activity Relationship (SAR)
The biological activity of 3,4-dimethoxy-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can be partially explained through SAR studies. The presence of methoxy groups at the 3 and 4 positions on the benzene ring enhances lipophilicity and biological interactions. Additionally, the morpholine moiety contributes to improved solubility and bioavailability .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3,4-dimethoxy-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Solvent choice : Polar aprotic solvents (e.g., dimethoxyethane) enhance solubility of intermediates, as seen in analogous indole-derived hydrazide syntheses .
- Catalyst use : Pyridine hydrochloride is critical for facilitating cyclization and stabilizing reactive intermediates, improving yields (e.g., 30% yield in EP 4374877) .
- Temperature and time : Reflux conditions (e.g., 4–6 hours) ensure complete imine formation while minimizing side reactions .
- Purification : Column chromatography or recrystallization from ethanol removes unreacted aldehydes or byproducts, as demonstrated in benzothiazole hydrazide syntheses .
Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?
Methodological Answer: Key analytical techniques include:
- 1H-NMR : Signals for the morpholine methylene protons (δ 3.30–3.74 ppm), indole NH (δ 10.99 ppm), and hydrazone proton (δ 10.07 ppm) confirm regiochemistry and tautomeric stability .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₂₃H₂₅N₃O₄: 415.1864) .
- IR spectroscopy : Stretching frequencies for C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm hydrazone and indole moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer: SAR strategies involve:
- Substituent variation : Modifying the 3,4-dimethoxybenzoyl group (e.g., replacing methoxy with halogens or sulfonamides) to assess impacts on bioactivity, as shown in analogous hydrazide derivatives .
- Pharmacological assays : Testing inhibitory effects on targets like phosphate transporters (e.g., rat intestinal brush border membrane vesicles for uptake inhibition) or microbial growth (e.g., MIC assays against S. aureus or C. albicans) .
- Computational modeling : Docking studies using software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases or oxidoreductases) .
Q. How can contradictory data in pharmacological studies (e.g., varying inhibitory potency across assays) be resolved?
Methodological Answer: Contradictions arise due to assay-specific variables. Resolution strategies include:
- Standardizing assay conditions : Fixing parameters like pH (e.g., 7.4 for physiological relevance), temperature (37°C), and ion concentration .
- Orthogonal validation : Cross-testing in cell-based vs. cell-free systems (e.g., comparing membrane vesicle uptake inhibition with whole-cell cytotoxicity) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives from rapid metabolism .
Q. What advanced synthetic strategies can improve the stereochemical purity of the (3E)-ylidene moiety?
Methodological Answer:
- Chiral auxiliaries : Use Evans oxazolidinones to control imine geometry during hydrazone formation .
- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling to install stereospecific substituents on the indole ring .
- Crystallography-guided synthesis : Single-crystal X-ray diffraction confirms stereochemistry, enabling iterative optimization of reaction conditions .
Mechanistic and Analytical Challenges
Q. What mechanisms underlie the compound’s inhibitory effects on phosphate transport, and how can they be probed experimentally?
Methodological Answer:
- Kinetic studies : Measure ³³PO₄ uptake rates in vesicles under varying inhibitor concentrations to determine Kᵢ and mechanism (competitive vs. non-competitive) .
- Mutagenesis : Engineer phosphate transporter mutants (e.g., SLC34 family) to identify binding residues via loss-of-function assays .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the compound and purified transporter proteins .
Q. How can degradation pathways of this compound be characterized to ensure stability in biological assays?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-A), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify breakdown products .
- pH stability profiling : Monitor hydrazone hydrolysis in buffers (pH 1–10) using UV-Vis spectroscopy (λ = 280–320 nm) .
Comparative Analysis with Analogues
Q. How does the morpholin-4-ylmethyl group influence bioactivity compared to other N-substituents?
Methodological Answer:
- Bioisosteric replacement : Substitute morpholine with piperazine or pyrrolidine to evaluate changes in solubility and target engagement (e.g., increased logP reduces aqueous solubility but enhances membrane permeability) .
- Pharmacokinetic profiling : Compare AUC (area under the curve) and t₁/₂ (half-life) in rodent models to assess substituent effects on metabolic stability .
Q. What structural features differentiate this compound from commercially available kinase inhibitors?
Methodological Answer:
- Scaffold alignment : Overlay the indole-hydrazide core with ATP-binding site inhibitors (e.g., imatinib) using PyMOL to identify unique binding interactions .
- Selectivity profiling : Test against a kinase panel (e.g., 100+ kinases) to identify off-target effects, leveraging the morpholine group’s preference for lipid kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
